molecular formula C20H24O9 B150392 Nodakenin CAS No. 495-31-8

Nodakenin

Cat. No. B150392
CAS RN: 495-31-8
M. Wt: 408.4 g/mol
InChI Key: HXCGUCZXPFBNRD-DNLMCPORSA-N
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Description

Nodakenin Description

Nodakenin is a coumarin compound that has been isolated from the roots of various Angelica species. It has been the subject of numerous studies due to its wide range of biological activities, including neuroprotective, anti-inflammatory, antibacterial, and memory-enhancing effects . The compound has shown promise in the treatment of cognitive impairments, inflammatory responses, and allergic reactions.

Synthesis Analysis

While the provided papers do not detail the synthesis of nodakenin, they do discuss its natural occurrence in Angelica species and its extraction for use in various studies. Nodakenin is typically obtained through the isolation from plant roots, and its purity and concentration are often confirmed through methods such as high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving nodakenin. However, they do mention its ability to inhibit various enzymes and pathways, such as acetylcholinesterase, tumor necrosis factor receptor-associated factor 6 (TRAF6), and nuclear factor-kappa B (NF-κB) pathways . These inhibitory actions result in the therapeutic effects observed in the studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of nodakenin are not directly discussed in the provided papers. However, its solubility, stability, and reactivity can be inferred from the experimental setups, such as its administration in animal models and its use in in vitro assays . These properties are crucial for its bioavailability and efficacy as a therapeutic agent.

Relevant Case Studies

Several case studies have been conducted to explore the effects of nodakenin on various conditions. For instance, nodakenin has been shown to ameliorate memory disruption in mice induced by scopolamine , suppress inflammatory responses in macrophage cells , protect mice from lethal endotoxin shock , and exhibit liver protective effects in an inflammatory liver injury model . Additionally, nodakenin has been studied for its potential to repress obesity and its complications , mitigate allergic inflammation , and improve atopic dermatitis-like skin lesions .

Scientific Research Applications

Cognitive Function Enhancement

Nodakenin, a coumarin compound isolated from Angelica gigas, shows potential in enhancing cognitive function. It has been observed to reverse scopolamine-induced cognitive impairments in mice and inhibit acetylcholinesterase activity, which could be beneficial for treating cognitive impairment (Kim et al., 2007). Furthermore, sub-chronic administration of nodakenin enhances adult hippocampal neurogenesis, which may be associated with its positive effect on cognitive processing (Gao et al., 2015).

Anti-Asthmatic and Anti-Allergic Properties

Nodakenin demonstrates significant anti-asthma potential by suppressing airway inflammation, hyper-responsiveness, and remodeling in chronic experimental allergic asthma (Xiong et al., 2014). It also exhibits antiallergic effects in IgE/Ag-induced type I hypersensitivity, inhibiting mast cell degranulation and expression of pro-inflammatory cytokines (Kim et al., 2011).

Anti-Inflammatory and Neuroprotective Effects

Nodakenin shows anti-inflammatory effects by inhibiting proinflammatory mediators and pathways in macrophages and mice models, suggesting its potential in treating inflammatory conditions and septic shock (Rim et al., 2012). Its neuroprotective properties are also notable, particularly in models of cognitive impairment and neurodegenerative diseases.

Dermatological Applications

In dermatology, nodakenin has shown efficacy in treating atopic dermatitis-like skin lesions, suggesting its role as a potential therapeutic resource for atopic dermatitis and related itching (Park et al., 2014).

Liver Protective Effects

Nodakenin exhibits liver protective effects in models of inflammatory liver injury, indicating its anti-inflammatory, antioxidant, and anti-apoptotic activity, which may be beneficial for liver health (Lim et al., 2020).

Potential in Obesity Management

It also shows promise in managing obesity and its complications, indicating a novel therapeutic approach for these conditions (Jin et al., 2021).

Safety And Hazards

Nodakenin is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and should not be used without proper safety measures .

Future Directions

Nodakenin has shown potential as a natural product-based therapeutic candidate for the treatment of obesity and its complications by targeting adipogenesis and adipose tissue inflammation-associated markers . It has also been suggested as a novel therapeutic strategy for breast cancers .

properties

IUPAC Name

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCGUCZXPFBNRD-DNLMCPORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318602
Record name Nodakenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nodakenin

CAS RN

495-31-8
Record name Nodakenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nodakenetin, beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nodakenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 495-31-8
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Record name NODAKENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
DH Kim, YC Kim, JW Jung, S Lee, BH Yoon… - Life sciences, 2007 - Elsevier
… Nodakenin is a coumarin compound initially isolated from the roots of Angelica gigas. In the present study, we investigated the effects of nodakenin on learning and memory …
Number of citations: 107 www.sciencedirect.com
Q Gao, SJ Jeon, HA Jung, HE Lee, SJ Park… - Neurochemical …, 2015 - Springer
… observed that nodakenin enhances … nodakenin would enhance memory performances in normal naïve mice via increased hippocampal neurogenesis. Here, we evaluated nodakenin-…
Number of citations: 28 link.springer.com
JY Lim, JH Lee, DH Yun, YM Lee, DK Kim - Phytomedicine, 2021 - Elsevier
… Nodakenin, a coumarin glucoside isolated from the roots of … liver protective effects of nodakenin in inflammatory liver … Our findings suggest that nodakenin has anti-inflammatory, anti-…
Number of citations: 29 www.sciencedirect.com
HK Rim, W Cho, SH Sung, KT Lee - Journal of Pharmacology and …, 2012 - ASPET
… the anti-inflammatory effects of nodakenin by examining its in vitro … Our results indicate that nodakenin concentration-… Furthermore, we found that nodakenin inhibits the production …
Number of citations: 80 jpet.aspetjournals.org
NY Lee, KS Chung, JS Jin, YC Lee… - Journal of Cellular …, 2017 - Wiley Online Library
… Nodakenin, a coumarin isolated from the roots of Angelicae … Nodakenin inhibited the mRNA expression and production of … We also studied the inhibitory effects of nodakenin on the …
Number of citations: 29 onlinelibrary.wiley.com
HJ Chi, HS Kim - Korean Journal of Pharmacognosy, 1970 - koreascience.kr
Þecursin, decursinol and nodakenin which were isolated from the root of Angelica gigas NAA (Unbelliferae) that is used as a botanical drug Dang-Gui (333) in Korea show following …
Number of citations: 51 koreascience.kr
Y Yoon, S Bae, TJ Kim, S An… - Die Pharmazie-An …, 2023 - ingentaconnect.com
… the potential inhibitory effects of nodakenin, a coumarin gluco… The inhibitory effects of nodakenin on melanogenesis were … anti-pigmentation effect of nodakenin were investigated by …
Number of citations: 1 www.ingentaconnect.com
J Li, L Wang, R Tan, S Zhao, X Zhong… - Journal of cellular and …, 2020 - Wiley Online Library
… nodakenin and Snail1, we hypothesized that nodakenin protect … nodakenin on UUO and whether by targeting Snail1. In the current study, we have disclosed that the effects of nodakenin …
Number of citations: 13 onlinelibrary.wiley.com
Y SHEN, C HAN, F HUANG, Z ZHU… - Chinese Journal of …, 2013 - ingentaconnect.com
Objective: To establish a high performance liquid chromatography-tandem mass spectrometry(HPLC-MS/MS)method for the determination of isoimperatorin and nodakenin in …
Number of citations: 1 www.ingentaconnect.com
P Zhang, F Li, XW Yang - Biomedical Chromatography, 2008 - Wiley Online Library
… of nodakenin in rat plasma. Nodakenin in rat plasma was extracted with acetonitrile, which also acted as a deproteinization agent. Chromatographic separation of nodakenin was …

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